![molecular formula C16H21NO4 B14055646 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid](/img/structure/B14055646.png)
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is a synthetic organic compound that features a cubane moiety, which is a highly strained, cubic hydrocarbon structure. The presence of the cubane structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the propanoic acid moiety:
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cubane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its unique structural properties.
Industry: The compound’s unique properties make it of interest for materials science and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cubane structure may play a role in these interactions by providing a rigid, three-dimensional framework that can fit into binding sites with high specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)propanoic acid
Uniqueness
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid lies in its combination of the cubane structure with the propanoic acid moiety
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-5(13(18)19)4-16-10-7-6-8(10)12(16)9(6)11(7)16/h5-12H,4H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
YCDNHQOIRQZISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12C3C4C1C5C4C3C25)C(=O)O |
Origin of Product |
United States |
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